molecular formula C25H29ClN2O5 B266709 4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Número de catálogo B266709
Peso molecular: 473 g/mol
Clave InChI: DBYWOSPIJOKPFZ-XTQSDGFTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as CEP-1347, is a potent and selective inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. JNK is a member of the mitogen-activated protein kinase (MAPK) family, which plays a critical role in regulating cellular responses to stress and inflammation. CEP-1347 has been extensively studied for its potential therapeutic applications in a variety of diseases, including Parkinson's disease, Alzheimer's disease, stroke, and cancer.

Mecanismo De Acción

4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects by selectively inhibiting the JNK signaling pathway. JNK is activated in response to various stress stimuli, such as oxidative stress, inflammation, and DNA damage. Activated JNK phosphorylates a variety of downstream targets, including transcription factors, cytoskeletal proteins, and cell cycle regulators, leading to a variety of cellular responses, such as apoptosis, inflammation, and cell proliferation. By inhibiting JNK, this compound can modulate these cellular responses and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the disease model and experimental conditions. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from degeneration by reducing oxidative stress, inflammation, and apoptosis. In Alzheimer's disease, this compound has been shown to reduce amyloid-beta-induced neurotoxicity by inhibiting JNK-mediated tau phosphorylation and oxidative stress. In stroke, this compound has been shown to reduce brain damage by inhibiting JNK-mediated inflammation and apoptosis. In cancer, this compound has been shown to inhibit tumor growth by inducing apoptosis and inhibiting cell proliferation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages and limitations for lab experiments. One advantage is its potent and selective inhibition of JNK, which allows for specific modulation of the JNK signaling pathway without affecting other signaling pathways. Another advantage is its ability to cross the blood-brain barrier, which allows for potential therapeutic applications in neurological diseases. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential off-target effects, which can complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for research on 4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to further elucidate the molecular mechanisms underlying its therapeutic effects in various disease models. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, for potential clinical applications. Another direction is to explore its potential synergistic effects with other therapeutic agents, such as dopamine agonists in Parkinson's disease. Overall, this compound represents a promising therapeutic target for a variety of diseases, and further research is needed to fully realize its potential.

Métodos De Síntesis

The synthesis of 4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, starting from commercially available starting materials. The first step involves the preparation of a key intermediate, 3-chloro-4-ethoxybenzoic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in the presence of a suitable base to yield this compound. The overall yield of the synthesis is around 20%.

Aplicaciones Científicas De Investigación

4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in a variety of diseases, including Parkinson's disease, Alzheimer's disease, stroke, and cancer. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from degeneration and improve motor function in animal models. In Alzheimer's disease, this compound has been shown to reduce amyloid-beta-induced neurotoxicity and improve cognitive function in animal models. In stroke, this compound has been shown to reduce brain damage and improve neurological function in animal models. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.

Propiedades

Fórmula molecular

C25H29ClN2O5

Peso molecular

473 g/mol

Nombre IUPAC

(4E)-4-[(3-chloro-4-ethoxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H29ClN2O5/c1-5-33-20-12-9-17(15-19(20)26)23(29)21-22(16-7-10-18(32-4)11-8-16)28(25(31)24(21)30)14-6-13-27(2)3/h7-12,15,22,29H,5-6,13-14H2,1-4H3/b23-21+

Clave InChI

DBYWOSPIJOKPFZ-XTQSDGFTSA-N

SMILES isomérico

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC[NH+](C)C)C3=CC=C(C=C3)OC)/[O-])Cl

SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)OC)O)Cl

SMILES canónico

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC[NH+](C)C)C3=CC=C(C=C3)OC)[O-])Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.